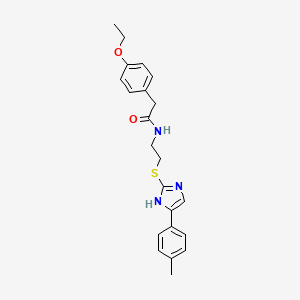

2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Description

2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an ethoxyphenyl group, an imidazole ring, and a thioether linkage, making it an interesting subject for chemical studies.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-3-27-19-10-6-17(7-11-19)14-21(26)23-12-13-28-22-24-15-20(25-22)18-8-4-16(2)5-9-18/h4-11,15H,3,12-14H2,1-2H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNMQHQPILKGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol under acidic conditions.

Introduction of the ethoxyphenyl group: This step involves the reaction of the imidazole intermediate with an ethoxyphenyl halide in the presence of a base.

Formation of the thioether linkage: This is typically done by reacting the ethoxyphenyl-imidazole intermediate with a thiol-containing compound under basic conditions.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving imidazole-containing compounds.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.

Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is not well-documented, but it is likely to involve interactions with molecular targets such as enzymes or receptors. The imidazole ring is known to interact with various biological molecules, and the thioether linkage may play a role in modulating these interactions.

Comparison with Similar Compounds

Similar Compounds

2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of an ethoxyphenyl group, an imidazole ring, and a thioether linkage in 2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide distinguishes it from other similar compounds. This unique structure may confer specific biological or chemical properties that are not present in related compounds.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide (CAS Number: 897455-23-1) is a complex organic molecule that has garnered interest in various fields of biological research due to its unique structural features, including an ethoxyphenyl group, an imidazole ring, and a thioether linkage. This article aims to provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol. The structure is characterized by the following key components:

- Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.

- Imidazole ring : Known for its role in enzyme inhibition and receptor binding.

- Thioether linkage : May influence the compound's reactivity and interaction with biological targets.

While specific mechanisms for this compound are not extensively documented, it is hypothesized to interact with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : The imidazole moiety is known for its ability to inhibit enzymes such as β-secretase (BACE-1), which is crucial in Alzheimer's disease pathology. Similar compounds have shown promising results in inhibiting BACE-1 activity, suggesting potential applications in neurodegenerative diseases .

- Receptor Interaction : The ethoxyphenyl group may facilitate binding to specific receptors involved in signaling pathways related to inflammation or cancer proliferation.

Anticancer Potential

Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro evaluations of similar compounds have demonstrated:

- BACE-1 Inhibition : A study reported that certain thioether-linked imidazole derivatives showed IC50 values as low as 4.6 μM against BACE-1, highlighting their potential as therapeutic agents for Alzheimer's disease .

- Antimicrobial Activity : Related compounds have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 μM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Remarks |

|---|---|---|---|

| 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide | Similar structure but methoxy group | Moderate anticancer activity | Potential lead compound |

| 2-(4-ethoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)propionamide | Propionamide instead of acetamide | Lower activity compared to acetamide analogs | Structural variation affects potency |

Case Study 1: Alzheimer’s Disease

A series of studies focused on the development of β-secretase inhibitors highlighted the efficacy of imidazole derivatives in reducing amyloid-beta levels in vitro. The compound's structural features may enhance blood-brain barrier permeability while maintaining low cytotoxicity .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, derivatives similar to the target compound showed promising results against a range of pathogens, indicating their potential use as broad-spectrum antibiotics .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Features | Evidence Source |

|---|---|---|

| ¹H NMR | δ 1.4 ppm (–OCH₂CH₃), δ 7.3 ppm (p-tolyl CH₃) | |

| HRMS | m/z 439.18 (calculated [M+H]⁺) | |

| IR | 1650 cm⁻¹ (amide C=O), 680 cm⁻¹ (C–S) |

Q. Table 2. Reaction Optimization Parameters

| Variable | Effect on Yield | Optimal Condition |

|---|---|---|

| Solvent | DMF > Acetic Acid (polar aprotic enhances rate) | Anhydrous DMF |

| Temperature | 70°C maximizes nucleophilicity without degradation | 70°C, N₂ atmosphere |

| Base | K₂CO₃ (avoids overactivation) | 1.5 equiv. K₂CO₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.